1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-
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Overview
Description
1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound that features both oxadiazole and thiophene rings. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. They exist in four regioisomeric forms: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds are of considerable importance in various fields such as material science, medicinal chemistry, and high-energy molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazoles typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . For instance, the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature is an efficient one-pot method to obtain 1,2,4-oxadiazole derivatives . Another method involves the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole with sodium dichloroisocyanurate to afford sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide .
Industrial Production Methods
Industrial production methods for oxadiazoles often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness. For example, the use of acyl chlorides and amidoximes in a suitable solvent system can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium dichloroisocyanurate for oxidation reactions.
Reducing agents: Hydrogen gas or metal hydrides for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to exhibit affinity for metabotropic glutamate receptors, which are attractive targets for the treatment of neurological disorders . The compound’s effects are mediated through its ability to modulate these receptors and influence downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and energetic materials.
1,2,3-Oxadiazole: Less common but still of interest in synthetic chemistry.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of both oxadiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O2S/c9-6-5(11-15-12-6)7-10-8(14-13-7)4-2-1-3-16-4/h1-3H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPYBMPECNHTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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